An In-depth Technical Guide to Chrysocauloflavone I: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Chrysocauloflavone I: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysocauloflavone I, a rare biflavonoid isolated from Selaginella doederleinii, has emerged as a promising natural compound with a range of pharmacological properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Particular focus is placed on its hepatoprotective and anti-inflammatory effects, including its modulation of key signaling pathways such as NF-κB and the NLRP3 inflammasome. This document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of associated signaling pathways and experimental workflows to support further research and development.
Chemical Structure and Physicochemical Properties
Chrysocauloflavone I is a biflavonoid, a class of compounds consisting of two flavonoid units linked together. Its complex structure is the basis for its distinct biological activities.
Table 1: Chemical and Physicochemical Properties of Chrysocauloflavone I
| Property | Value | Source |
| Molecular Formula | C30H20O10 | [] |
| Molecular Weight | 540.48 g/mol | [] |
| IUPAC Name | 3-[4-(5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | |
| Appearance | Yellow powder | [] |
| Purity | ≥98.0% (Commercially available) | [] |
| Predicted Boiling Point | 858.4 ± 65.0 °C | [2] |
| Predicted Density | 1.601 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 6.17 ± 0.40 | [2] |
Note: Some physicochemical properties are predicted values from chemical databases.
Biological Activities and Therapeutic Potential
Chrysocauloflavone I has demonstrated significant potential in several therapeutic areas, primarily revolving around its anti-inflammatory and hepatoprotective actions.
Anti-inflammatory Activity
A key aspect of Chrysocauloflavone I's biological profile is its potent anti-inflammatory activity. This is primarily achieved through the inhibition of two critical inflammatory signaling pathways: the NF-κB pathway and the NLRP3 inflammasome.[]
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including cytokines like TNF-α and IL-6. Chrysocauloflavone I has been shown to suppress the activation of this pathway.[3][4][5]
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Its aberrant activation is implicated in a variety of inflammatory diseases. Chrysocauloflavone I has been identified as an inhibitor of the NLRP3 inflammasome.[][6][7]
Hepatoprotective Activity
Chrysocauloflavone I has demonstrated a protective effect on the liver. This is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD), which is characterized by the accumulation of fat in the liver.
In cellular models of NAFLD, such as HepG2 cells treated with free fatty acids, Chrysocauloflavone I has been shown to attenuate the accumulation of lipids.[] This effect is believed to be mediated by the modulation of fatty acid uptake and synthesis.
Chrysocauloflavone I has been observed to decrease the expression of forkhead box protein O1 (FoxO1) and phosphoenolpyruvate carboxykinase (PEPCK), two key regulators of gluconeogenesis and lipid metabolism.[] Dysregulation of the FoxO1 pathway is implicated in various metabolic disorders.
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the biological activities of Chrysocauloflavone I, based on standard methodologies in the field.
In Vitro Anti-inflammatory Assays
This assay measures the transcriptional activity of NF-κB.
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Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.
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Treatment: Cells are pre-treated with varying concentrations of Chrysocauloflavone I for a specified time (e.g., 1-2 hours).
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Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α or LPS (e.g., 1 µg/mL), for a defined period (e.g., 6-8 hours).
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Lysis and Luciferase Measurement: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
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Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibitory effect of Chrysocauloflavone I is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.
This assay quantifies the secretion of mature IL-1β, a key product of NLRP3 inflammasome activation.
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Cell Culture and Priming: THP-1 monocytes are differentiated into macrophages and primed with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
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Treatment: Primed cells are pre-treated with different concentrations of Chrysocauloflavone I.
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Activation: The NLRP3 inflammasome is activated with a second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for a short duration (e.g., 30-60 minutes).
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Supernatant Collection: The cell culture supernatant is collected.
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ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.
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Data Analysis: The reduction in IL-1β secretion in Chrysocauloflavone I-treated cells compared to activated, untreated cells indicates inhibitory activity.
In Vitro Hepatoprotective Assays
This assay models the development of hepatic steatosis.
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Cell Culture: Human hepatoma HepG2 cells are cultured to confluence.
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Treatment: Cells are treated with various concentrations of Chrysocauloflavone I.
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Induction of Lipid Accumulation: Cells are exposed to a mixture of free fatty acids (e.g., oleic acid and palmitic acid) to induce lipid droplet formation.
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Staining: Intracellular lipid droplets are stained with a lipophilic dye such as Oil Red O or Nile Red.
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Quantification: For Oil Red O, the stain is extracted, and the absorbance is measured. For Nile Red, fluorescence intensity is quantified.
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Data Analysis: A decrease in absorbance or fluorescence in Chrysocauloflavone I-treated cells compared to fatty acid-treated control cells indicates a reduction in lipid accumulation.
Quantitative Data Summary
Currently, specific quantitative data (e.g., IC50 values) for Chrysocauloflavone I from peer-reviewed publications are limited. The tables below are templates for summarizing such data as it becomes available.
Table 2: In Vitro Anti-inflammatory Activity of Chrysocauloflavone I (Template)
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 (µM) | Reference |
| NF-κB Luciferase | HEK293T | TNF-α | Luciferase Activity | - | - |
| IL-1β Secretion | THP-1 | LPS + ATP | IL-1β Concentration | - | - |
Table 3: In Vitro Hepatoprotective Activity of Chrysocauloflavone I (Template)
| Assay | Cell Line | Inducer | Parameter Measured | % Inhibition at X µM | Reference |
| Lipid Accumulation | HepG2 | Oleic/Palmitic Acid | Oil Red O Staining | - | - |
| FoxO1 Expression | HepG2 | - | mRNA/Protein Level | - | - |
Conclusion and Future Directions
Chrysocauloflavone I is a biflavonoid with significant therapeutic potential, particularly in the areas of inflammation and metabolic liver disease. Its mechanisms of action, involving the inhibition of the NF-κB and NLRP3 inflammasome pathways and the modulation of key metabolic regulators like FoxO1, make it a compelling candidate for further investigation.
Future research should focus on:
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Quantitative Structure-Activity Relationship (QSAR) studies: To understand the structural features essential for its biological activities.
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In vivo efficacy studies: To validate the in vitro findings in animal models of inflammatory diseases and NAFLD.
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Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.
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Elucidation of further molecular targets: To fully understand its mechanism of action.
This technical guide provides a foundational understanding of Chrysocauloflavone I for researchers and drug development professionals, aiming to stimulate and support the advancement of this promising natural product towards potential clinical applications.
References
- 2. Chrysocauloflavone I | 899789-51-6 [chemicalbook.com]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chrysin Attenuates the NLRP3 Inflammasome Cascade to Reduce Synovitis and Pain in KOA Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro inhibition of NLRP3 inflammasome by 3,6-dihydroxyflavone (3,6-DHF): a therapeutic strategy for the treatment of chronic inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
